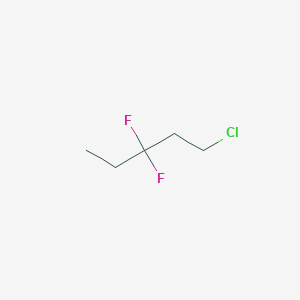

1-Chloro-3,3-difluoropentane

Description

Significance of Halogenated Organic Compounds in Modern Chemical Science

Halogenated organic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to carbon, are of paramount importance in contemporary chemistry. Their significance is demonstrated by their widespread presence in numerous sectors. Approximately 20% of all active pharmaceutical ingredients and 30% of modern agrochemicals contain at least one halogen atom. rsc.org This prevalence is due to the profound effects that halogens exert on a molecule's properties, including its stability, reactivity, membrane permeability, and biological activity. rsc.orgnumberanalytics.com

Beyond medicine and agriculture, organohalogens are integral to materials science, where they are used in the production of synthetic polymers and flame retardants. rsc.orgbritannica.com They also serve as industrial solvents, dyes, and medical imaging agents. rsc.org The introduction of a halogen is a key transformation in organic synthesis, converting relatively inert hydrocarbons into versatile chemical building blocks. britannica.com The carbon-halogen bond serves as a functional group that can undergo a variety of transformations, making organohalogens indispensable intermediates for constructing more complex molecules. britannica.com

The Role of Fluorine and Chlorine in Molecular Design and Reactivity Modulation

The specific identity of the halogen atom plays a crucial role in determining a molecule's characteristics. Fluorine and chlorine, the two halogens present in 1-Chloro-3,3-difluoropentane, each impart distinct and valuable properties.

Fluorine is renowned for its unique characteristics, including its small size, low polarizability, and extreme electronegativity. nih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, which enhances the metabolic stability of a molecule by preventing its breakdown by enzymes like cytochrome P450. encyclopedia.pub This increased stability can lead to a longer biological half-life for fluorinated drugs. researchgate.net Furthermore, the introduction of fluorine can increase a compound's lipophilicity, which aids its passage through cell membranes and can improve its binding affinity to protein targets. researchgate.netmdpi.com These attributes have made fluorine a key element in the design of pharmaceuticals for treating cancer, infections, and central nervous system disorders. nih.govencyclopedia.pub

Chlorine , while larger and less electronegative than fluorine, is also a vital element in molecular design. It is frequently incorporated into pharmaceuticals and agrochemicals to enhance their efficacy. rsc.org A chlorine substituent can act as a bioisostere, replacing other groups without drastically altering the molecule's shape, while modifying its electronic properties and reactivity. rsc.org Depending on its position in a molecule, chlorine can function as an electron-withdrawing or -donating group, allowing for the modulation of a compound's chemical behavior. rsc.org Chlorinated compounds are also valuable synthetic intermediates, as the chlorine atom can serve as a leaving group in nucleophilic substitution reactions, enabling the formation of new chemical bonds. rsc.org

The dual presence of fluorine and chlorine in a single molecule, as seen in this compound, offers a synergistic combination of these properties, providing enhanced stability from the fluorine atoms and a reactive site for further chemical modification at the chlorine-bearing carbon.

Structural Context within the Chlorodifluoropentane Isomers

This compound is a member of a large family of structural isomers with the molecular formula C₅H₉ClF₂. Structural isomers share the same molecular formula but differ in the connectivity of their atoms. These differences in structure, even subtle ones, can lead to significant variations in physical and chemical properties, such as boiling point, density, and reactivity.

The isomers of chlorodifluoropentane can be categorized based on the carbon backbone (a straight pentane (B18724) chain or branched structures like isopentane) and the positions of the chlorine and two fluorine atoms on that backbone. This compound features a straight five-carbon chain with a chlorine atom on the first carbon and two fluorine atoms on the third carbon. Other examples of chlorodifluoropentane isomers would include compounds where the halogens are positioned differently, such as 1-chloro-1,1-difluoropentane or 4-chloro-1,1-difluoropentane. vulcanchem.com Each unique arrangement of atoms results in a distinct compound with its own set of properties.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₅H₉ClF₂ |

| Molecular Weight | 142.57 g/mol nih.gov |

| CAS Number | 381-33-9 bldpharm.com |

| Canonical SMILES | CCC(CCCl)(F)F nih.gov |

| InChI Key | RZFJAIZLNWOQLI-UHFFFAOYSA-N nih.gov |

Table 2: Comparison of Selected Chlorodifluoropentane Isomers

| Compound Name | Structure | Key Differentiating Feature |

|---|---|---|

| This compound | CCC(F)(F)CCCl | Halogens are on separate carbons (C1 and C3). |

| 4-Chloro-1,1-difluoropentane | CC(Cl)CCC(F)F | Halogens are on separate carbons (C1 and C4). |

| 1-Chloro-1,1-difluoropentane | CCCC(C)(F)FCl | All three halogens are on the same carbon (C1). |

| 3-Chloro-3-fluoropentane | CCC(Cl)(F)CC | (Example of a related monofluorinated isomer) |

Overview of Research Trajectories for Halogenated Alkanes

Research involving halogenated alkanes is dynamic and follows several key trajectories. A major focus is on the development of novel and improved synthetic methodologies. ijrpr.com This includes creating more efficient, selective, and environmentally friendly reactions, often employing principles of green chemistry and continuous flow technologies to minimize waste and enhance safety. rsc.orgijrpr.com

Another significant area of research is the exploration of their reactivity and application as versatile building blocks in organic synthesis. ijrpr.com Halogenated alkanes are key substrates in a wide range of chemical transformations, including nucleophilic substitution, elimination, and transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex organic molecules. ijrpr.com

Concurrently, there is extensive research into the environmental fate and toxicological profiles of halogenated alkanes. nih.govnih.gov Due to the stability of the carbon-halogen bond, many of these compounds are persistent in the environment and can accumulate in biological systems. nih.govchromatographyonline.com Therefore, researchers are actively studying their metabolic pathways and developing advanced analytical techniques for their detection and quantification in various environmental and biological samples. nih.govchromatographyonline.com Furthermore, computational chemistry is increasingly used to predict the physicochemical properties and potential environmental impact of new halogenated compounds, aiding in the design of safer and more sustainable chemicals. nih.govnsps.org.ng

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3,3-difluoropentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClF2/c1-2-5(7,8)3-4-6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFJAIZLNWOQLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCl)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381-33-9 | |

| Record name | 1-chloro-3,3-difluoropentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Chloro 3,3 Difluoropentane and Analogues

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to 1-chloro-3,3-difluoropentane (C5H9ClF2) suggests several potential starting points. nih.gov The primary disconnection would involve the carbon-halogen bonds. One logical precursor is a pentane (B18724) derivative that can undergo selective fluorination and chlorination. For instance, 3-pentanone (B124093) could serve as a key starting material. The synthesis could proceed by converting the ketone to a geminal difluoride, followed by chlorination at the C1 position. Another viable route could start from an unsaturated precursor, such as a pentene derivative, where addition reactions could introduce the required halogen atoms.

Key precursors for the synthesis of this compound could include:

3-Pentanone: Can be converted to 3,3-difluoropentane (B15496686), which is then selectively chlorinated.

Pentene isomers: Halofluorination or separate halogenation steps could be employed. thieme-connect.com

1-Pentanol or other functionalized pentanes: These would require deoxygenation and subsequent halogenation.

Direct Halogenation Strategies

Direct halogenation of alkanes is a straightforward method for introducing halogen atoms. However, controlling the regioselectivity, especially in molecules with multiple reactive sites, presents a significant challenge. msu.edubyjus.com

Regioselective Fluorination Techniques

Achieving regioselective fluorination is crucial for the synthesis of specifically substituted fluoroalkanes. Various reagents and methods have been developed to control the position of fluorine introduction. organic-chemistry.orgorganic-chemistry.org

High-valent transition metal fluorides, such as cobalt(III) fluoride (B91410) (CoF3), are powerful fluorinating agents. wikipedia.org The Fowler process, for example, utilizes CoF3 to convert hydrocarbons into perfluorocarbons in the vapor phase. wikipedia.org This process typically involves two stages: the fluorination of cobalt(II) fluoride to CoF3, followed by the reaction of the hydrocarbon with CoF3. wikipedia.org While highly effective for exhaustive fluorination, controlling the reaction to achieve selective monofluorination or difluorination at specific positions can be difficult and may lead to a mixture of products and skeletal rearrangements. wikipedia.orgcas.cn

The reactivity of transition-metal fluorides can vary, with earlier transition metals tending to cause cleavage of ethers, while later ones often result in fluorination products. le.ac.uk Selective fluorination has been observed with reagents like VF5 and IrF6 in specific cases. le.ac.uk

Table 1: Comparison of Transition Metal Fluorides in Fluorination Reactions

| Reagent | Typical Application | Selectivity |

|---|---|---|

| CoF3 | Perfluorination of hydrocarbons | Low for partial fluorination |

| AgF2 | Oxidative fluorination | Can be selective under mild conditions cas.cn |

| MnF3 | Fluorination of aromatics and alkanes | Often leads to over-fluorination cas.cn |

| CeF4 | Fluorination of aromatics | Can lead to over-fluorination cas.cn |

| VF5 | Selective H/F exchange | High in specific substrates le.ac.uk |

The mechanism of fluorination with high-valency metal fluorides is thought to involve the initial oxidation of the substrate to a radical-cation or through hydrogen atom abstraction. researchgate.net The resulting intermediate is then quenched by a fluorine source. researchgate.net In the case of the Fowler process, the reaction is believed to proceed through a single electron transfer process that forms a carbocation intermediate. wikipedia.org These carbocations are prone to rearrangement, which can complicate the product distribution. wikipedia.org

The regioselectivity of halogenation reactions is often governed by the stability of the intermediate radical or carbocation. For alkanes, the order of reactivity for hydrogen abstraction is typically tertiary > secondary > primary, due to the greater stability of the corresponding radicals. msu.eduucl.ac.uk This principle influences where the halogen atom is most likely to be introduced. Resonance stabilization can also play a significant role in directing the halogenation to specific positions, particularly in unsaturated or aromatic systems. unacademy.com

Reaction conditions such as temperature, solvent, and the nature of the fluorinating agent significantly impact the outcome of fluorination reactions. libretexts.org For instance, direct fluorination with elemental fluorine is highly exothermic and difficult to control, often leading to extensive fragmentation of the organic substrate. wikipedia.org Milder and more selective fluorinating reagents have been developed to address this issue. organic-chemistry.org

The choice of solvent can influence the reactivity and selectivity of the fluorinating agent. In some cases, the use of continuous flow reactors can provide better control over reaction parameters and improve product consistency.

Mechanistic Insights into Regioselectivity (e.g., Carbocation Intermediates, Resonance Stabilization)

Selective Chlorination Approaches

Selective chlorination is necessary to introduce a chlorine atom at a specific position without affecting other parts of the molecule. Free-radical chlorination of alkanes can lead to a mixture of isomeric products, as different C-H bonds can react. msu.edumasterorganicchemistry.com The selectivity of chlorination is generally lower than that of bromination. unacademy.comaakash.ac.in

For a molecule like 3,3-difluoropentane, the presence of the electron-withdrawing fluorine atoms will influence the reactivity of the neighboring C-H bonds towards radical chlorination. The C-H bonds further away from the difluorinated carbon would be more susceptible to abstraction. Controlling the stoichiometry of the chlorinating agent and the reaction conditions is crucial to favor the formation of the desired monochlorinated product, this compound. byjus.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Pentanone |

| 3,3-Difluoropentane |

| Cobalt(II) fluoride |

| Cobalt(III) fluoride |

| Vanadium(V) fluoride |

| Iridium(VI) fluoride |

| Silver(II) fluoride |

| Manganese(III) fluoride |

| Cerium(IV) fluoride |

| 1-chloropropane |

| 2-chloropropane |

| 1-chloropentane |

| 2-chloropentane |

Multi-step Synthetic Sequences

The construction of asymmetrically substituted halogenated alkanes like this compound typically necessitates a multi-step synthetic approach. The sequence of introducing the different halogen atoms is a key consideration, as the reaction conditions for fluorination and chlorination can influence the stability and reactivity of the substrate and intermediate compounds. A common strategy involves the initial formation of a carbonyl group, which serves as a reactive site for the introduction of the geminal difluoro group, followed or preceded by the introduction of the chlorine atom.

The introduction of a geminal difluoro-group (CF2) at the C3 position of the pentane chain is a crucial step. This is most commonly achieved through the deoxofluorination of a corresponding ketone, in this case, 1-chloro-3-pentanone. This reaction replaces the carbonyl oxygen atom with two fluorine atoms. A variety of modern fluorinating reagents can accomplish this transformation, each with distinct advantages in terms of reactivity, stability, and handling requirements.

Key reagents for deoxofluorination include sulfur trifluoride derivatives. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are effective for converting ketones to gem-difluorides. organic-chemistry.org Other recently developed reagents like PyFluor and Fluolead also offer high efficiency and improved safety profiles. chinesechemsoc.orgorganic-chemistry.org The general mechanism involves the activation of the carbonyl oxygen by the reagent, followed by nucleophilic attack of fluoride ions.

| Reagent | Acronym/Name | Characteristics |

| Diethylaminosulfur Trifluoride | DAST | Widely used but can be thermally unstable. organic-chemistry.orgchinesechemsoc.org |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | More thermally stable and safer alternative to DAST. organic-chemistry.org |

| 2-Pyridinesulfonyl fluoride | PyFluor | Inexpensive, thermally stable, and selective, minimizing elimination byproducts. organic-chemistry.org |

| 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride | Fluolead | High thermal stability and resistant to aqueous hydrolysis. chinesechemsoc.org |

An alternative pathway involves the reaction of 2-ethyl-1,3-dithiane (B1605956) derivatives with bromine trifluoride (BrF3) to yield the 1,1-difluoroalkane structure. organic-chemistry.org However, direct fluorination with elemental fluorine (F2) is generally too reactive and unselective for such specific transformations, often leading to a mixture of products. 20.210.105

The chlorine atom at the C1 position can be introduced at different stages of the synthesis. One route involves the free-radical chlorination of an alkane precursor. aakash.ac.in For instance, 3,3-difluoropentane could be subjected to chlorination using chlorine gas (Cl2) under UV light or high temperatures. masterorganicchemistry.comlibretexts.org However, this method often suffers from a lack of regioselectivity, yielding a mixture of chlorinated isomers (e.g., 1-chloro-, 2-chloro-, and polychlorinated pentanes) that require separation. masterorganicchemistry.com

A more controlled approach is to introduce the chlorine atom via nucleophilic substitution on a precursor containing a suitable leaving group, such as a hydroxyl group. For example, if the synthesis starts from 3,3-difluoropentan-1-ol, the alcohol can be converted to this compound. This transformation is commonly achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). rsc.org This method provides excellent regioselectivity, ensuring the chlorine atom is placed specifically at the C1 position.

| Method | Reagents | Substrate Example | Key Features |

| Free-Radical Halogenation | Cl2, UV light/heat | 3,3-Difluoropentane | Can be unselective, leading to product mixtures. masterorganicchemistry.com |

| Nucleophilic Substitution | SOCl2, PCl5 | 3,3-Difluoropentan-1-ol | High regioselectivity for converting alcohols to chlorides. rsc.org |

| Appel Reaction | CCl4, PPh3 | 3,3-Difluoropentan-1-ol | Mild conditions for converting alcohols. acs.org |

While this compound is achiral, the synthesis of analogous chiral halogenated pentanes requires precise control over stereochemistry. The introduction of a halogen can create a stereogenic center, and controlling the configuration at that center is a significant challenge in synthetic chemistry. nih.govnih.gov

Several strategies are employed to achieve stereocontrol:

Substrate Control: The existing stereochemistry in a chiral substrate can direct the approach of the halogenating agent to one face of the molecule, resulting in a diastereoselective reaction.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to guide the halogenation to a specific stereochemical outcome. numberanalytics.com After the reaction, the auxiliary is removed.

Catalyst Control: The most advanced approach involves the use of chiral catalysts. Asymmetric catalysis, using chiral organocatalysts or metal complexes, can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. numberanalytics.comacs.org For example, enantioselective halogenation of carbonyl compounds can be achieved using chiral ammonium (B1175870) salt catalysts, which form a chiral ion pair with the enolate intermediate. acs.org Similarly, chiral Lewis base catalysts have been developed for stereoselective interhalogenation reactions of alkenes. acs.org These methods are crucial for synthesizing enantiomerically pure compounds for applications where specific stereoisomers are required.

Introduction of Chlorine through Halogenation or Nucleophilic Substitution

Green Chemistry Approaches to Halogenated Alkane Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes, guided by the principles of green chemistry. ijrpr.comresearchgate.net In the context of synthesizing halogenated alkanes, this involves several key considerations:

Safer Reagents: There is a continuous effort to replace highly hazardous reagents like elemental fluorine (F2) and hydrogen fluoride with safer alternatives such as solid fluorinating agents (e.g., PyFluor). organic-chemistry.orgrsc.org

Catalytic Processes: The use of catalysts is a cornerstone of green chemistry as it reduces the amount of reagents needed and can lead to milder reaction conditions. Catalytic reactions are often more selective, minimizing waste from byproducts. ijrpr.com

Alternative Solvents: Traditional halogenated solvents like chloroform (B151607) and carbon tetrachloride are being replaced with greener alternatives such as water, supercritical fluids, or ionic liquids. researchgate.netnih.gov Ionic liquids, for instance, have been shown to enhance the reactivity of nucleophilic fluorination with potassium fluoride (KF) while allowing for easier separation and potential recycling. nih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages for halogenation reactions, which are often highly exothermic and use toxic reagents. rsc.org Flow chemistry allows for better temperature control, improved safety by minimizing the volume of hazardous material at any given time, and easier scale-up. cinz.nz This technology makes reactions involving reagents like Cl2 or F2 more manageable and efficient. rsc.org

Development of Novel Catalytic Systems for Halogenation Reactions

The development of new catalysts is a driving force for innovation in halogenation chemistry, aiming for higher selectivity, efficiency, and milder reaction conditions.

For fluorination , significant progress has been made in C-H bond activation. Manganese and palladium-based catalysts have been reported for the direct, oxidative C-H fluorination of alkanes and arenes using reagents like silver(I) fluoride (AgF). chinesechemsoc.org These methods provide a direct route to fluorinated molecules from simple hydrocarbon precursors, although controlling regioselectivity remains a challenge.

For chlorination and bromination , research has focused on both radical and ionic pathways. While the catalytic halogenation of methane (B114726) has been extensively studied, applying these systems to more complex alkanes is an active area of research. rsc.org Recent breakthroughs include the development of Lewis base-catalyzed halogenation reactions. For example, phosphine (B1218219) oxides have been shown to catalyze the bromochlorination of alkenes, acting as a shuttle for the chloride ion and enabling high regio- and diastereoselectivity. acs.org Furthermore, the field of asymmetric organocatalysis has yielded powerful catalysts for the enantioselective halogenation of carbonyl compounds and other substrates, providing access to chiral halogenated building blocks. acs.orgmdpi.com These novel catalytic systems are expanding the toolkit available to synthetic chemists, enabling the construction of complex halogenated molecules with unprecedented control.

| Reaction Type | Catalyst Type | Substrate Type | Key Advantage |

| C-H Fluorination | Manganese or Palladium Complexes | Alkanes, Arenes | Direct functionalization of C-H bonds. chinesechemsoc.org |

| Bromochlorination | Lewis Bases (e.g., Phosphine Oxides) | Alkenes | High regio- and diastereoselectivity in interhalogenation. acs.org |

| Asymmetric Chlorination | Chiral Ammonium Salts (Organocatalyst) | Carbonyl Compounds | High enantioselectivity for creating chiral centers. acs.org |

| Isomerization | Fluorinated Metal Oxides | Chloro-fluoro-propenes | Catalyzes isomerization to a desired stereoisomer. google.com |

Chemical Reactivity and Transformation of 1 Chloro 3,3 Difluoropentane

Elimination Reactions

Elimination reactions compete with nucleophilic substitutions and involve the removal of atoms or groups from adjacent carbons to form a double bond. researchgate.net For alkyl halides, this is typically a dehydrohalogenation, where a hydrogen and a halogen are removed. iitk.ac.in

When 1-Chloro-3,3-difluoropentane is treated with a strong base, it can undergo an E2 (bimolecular elimination) reaction. This concerted, single-step mechanism involves the base abstracting a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), while the leaving group (Cl⁻) departs simultaneously. iitk.ac.inlibretexts.org

In the case of this compound, the α-carbon is C-1 (bonded to Cl) and the only β-carbon with hydrogens is C-2. The abstraction of a proton from C-2 and the elimination of the chloride from C-1 results in the formation of a single alkene product: 3,3-difluoropent-1-ene .

The competition between substitution (SN2) and elimination (E2) is a critical aspect. Strong, sterically hindered bases (e.g., potassium tert-butoxide) tend to favor elimination, whereas strong, non-hindered bases that are also good nucleophiles (e.g., hydroxide) can give a mixture of substitution and elimination products. libretexts.org Increased reaction temperature generally favors elimination over substitution. youtube.com

Regioselectivity refers to the preference for forming a double bond in one direction over another when multiple β-hydrogens are available. libretexts.org A well-known empirical rule for predicting the major product is Zaitsev's rule, which states that the more substituted (and thus more stable) alkene will be the major product. msu.edulibretexts.org

For this compound, the concept of regioselectivity is not applicable. There is only one β-carbon (C-2) that bears hydrogen atoms. The other adjacent atom to C-1 is the chlorine itself, and the C-3 carbon has no hydrogens. Therefore, elimination can only occur in one direction to form the terminal alkene, 3,3-difluoropent-1-ene.

Similarly, stereoselectivity, which concerns the preferential formation of one stereoisomer (e.g., E vs. Z) over another, is not relevant here. The product, 3,3-difluoropent-1-ene, has two hydrogen atoms on one of the double-bonded carbons (C-1), so no E/Z isomerism is possible. The key requirement for the E2 mechanism is an anti-periplanar arrangement of the β-hydrogen and the leaving group, which dictates the stereochemical course of the reaction. iitk.ac.inlibretexts.org

Table 2: Potential Reaction Products of this compound

| Reaction Type | Reagent/Conditions | Product Name | Product Structure |

|---|---|---|---|

| SN2 Substitution | Strong, non-hindered nucleophile (e.g., NaCN) | 4,4-Difluorohexanenitrile | CCC(CC#N)(F)F |

| E2 Elimination | Strong, hindered base (e.g., KOC(CH₃)₃) | 3,3-Difluoropent-1-ene | CCC(C=C)(F)F |

Formation of Unsaturated Fluorinated and Chlorinated Hydrocarbons

Radical Reactions

The carbon-chlorine and carbon-hydrogen bonds in this compound are susceptible to cleavage under radical conditions, initiating a cascade of reactions.

Homolytic Bond Cleavage Pathways

The initiation of radical reactions involving this compound typically requires an energy input, such as UV light or heat, to induce homolytic bond cleavage. The primary site of this cleavage is the C-Cl bond, which is weaker than the C-F and C-H bonds within the molecule.

C-Cl Bond Cleavage: The carbon-chlorine bond is the most likely to break homolytically, forming a 3,3-difluoropentyl radical and a chlorine radical. This is because the C-Cl bond (bond dissociation energy ~330 kJ/mol) is significantly weaker than C-H bonds (typically >400 kJ/mol) and C-F bonds (~485 kJ/mol).

CH3CH2CF2CH2CH2Cl + energy → CH3CH2CF2CH2CH2• + •Cl

C-H Bond Cleavage: While less favorable, homolytic cleavage of a C-H bond can also occur, leading to the formation of a hydrogen radical and a chloro-difluoropentyl radical. The selectivity of C-H bond abstraction by radicals generally follows the order of tertiary > secondary > primary, due to the relative stability of the resulting alkyl radicals. wikipedia.org In this compound, there are primary and secondary hydrogens, with the secondary hydrogens being more susceptible to abstraction.

Radical Chain Reactions Involving Halogenated Intermediates

Once initiated, radical species can participate in chain reactions, which consist of propagation and termination steps. libretexts.org

Propagation Steps: A chlorine radical generated during initiation can abstract a hydrogen atom from another molecule of this compound to form hydrogen chloride and a 1-chloro-3,3-difluoropentyl radical. This new radical can then react with other species present in the reaction mixture. For instance, in the presence of excess halogen, it can lead to further halogenation.

Termination Steps: The radical chain reaction is terminated when two radical species combine. Possible termination steps include the combination of two 3,3-difluoropentyl radicals, two chlorine radicals, or a 3,3-difluoropentyl radical and a chlorine radical.

Electrophilic Reactions

The electron-withdrawing nature of the fluorine and chlorine atoms in this compound deactivates the carbon skeleton towards electrophilic attack. The high electronegativity of the fluorine atoms, in particular, reduces the electron density of the entire molecule, making it less susceptible to reactions with electrophiles. However, certain transformations under strongly acidic or catalyzed conditions could be envisaged, though they are not common for this class of compounds.

Functional Group Interconversions and Derivatization

The chloro- and difluoro- moieties in this compound are the primary sites for functional group interconversions.

The primary alkyl chloride at the 1-position is susceptible to nucleophilic substitution reactions . Strong nucleophiles can displace the chloride ion to form a variety of derivatives. For a structurally similar compound, 4-Chloro-1,1-difluoropentane, reactions with nucleophiles like sodium hydroxide (B78521) are known to occur. vulcanchem.com

| Nucleophile | Product | Reaction Type |

| Hydroxide (OH⁻) | 3,3-Difluoropentan-1-ol | Sₙ2 |

| Cyanide (CN⁻) | 4,4-Difluorocapronitrile | Sₙ2 |

| Ammonia (NH₃) | 3,3-Difluoropentylamine | Sₙ2 |

With strong, sterically hindered bases, such as potassium tert-butoxide, elimination reactions (E2) can compete with substitution, leading to the formation of 3,3-difluoropent-1-ene. vulcanchem.com

The geminal difluoride at the 3-position is generally unreactive towards standard nucleophilic substitution due to the strength of the C-F bonds and the steric hindrance. However, under specific and harsh conditions, or with specialized reagents, transformations of the difluoro group might be possible.

Role as a Synthetic Building Block for Complex Architectures

Halogenated alkanes are valuable building blocks in organic synthesis. acs.org this compound, with its distinct reactive sites, can serve as a precursor for more complex molecules.

The ability to undergo nucleophilic substitution at the C1 position allows for the introduction of a variety of functional groups, which can then be used in subsequent synthetic steps. For example, the corresponding alcohol (3,3-difluoropentan-1-ol) could be oxidized to an aldehyde or carboxylic acid. The nitrile derivative could be hydrolyzed to a carboxylic acid or reduced to an amine.

Furthermore, the 3,3-difluoropentyl moiety can be incorporated into larger molecules through carbon-carbon bond-forming reactions. For instance, conversion of the chloride to an organometallic reagent (e.g., a Grignard or organolithium reagent), although challenging due to the presence of the acidic alpha-hydrogens to the difluoro group, would open up possibilities for reaction with a wide range of electrophiles.

The presence of the difluoro group can impart unique properties to the final molecule, such as increased metabolic stability or altered lipophilicity, which is of interest in medicinal chemistry and materials science.

Advanced Spectroscopic Characterization of 1 Chloro 3,3 Difluoropentane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for the structural determination of 1-Chloro-3,3-difluoropentane in the solution state. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments provides a complete picture of the molecule's covalent framework and stereochemistry.

The ¹H NMR spectrum of this compound is predicted to show four distinct signals corresponding to the four unique proton environments in the molecule. The integration of these signals would correspond to a 3:2:2:2 ratio. The chemical shifts (δ) and coupling patterns are influenced by the proximity of electronegative fluorine and chlorine atoms.

H5 Protons (CH₃): The methyl protons are furthest from the electronegative halogens and are expected to appear as a triplet at the most upfield region of the spectrum, due to coupling with the adjacent C4 methylene (B1212753) protons.

H4 Protons (CH₂-CH₃): These protons are adjacent to both the methyl group and the difluorinated carbon. Their signal is anticipated to be a complex multiplet, specifically a quartet of triplets, arising from coupling to the three H5 protons and the two fluorine atoms on C3 (³JHH and ³JHF coupling).

H2 Protons (CF₂-CH₂): The protons on C2 are coupled to the two fluorine atoms on C3 (³JHF) and the two protons on C1 (³JHH). This would result in a triplet of triplets.

H1 Protons (CH₂Cl): The protons on the carbon bearing the chlorine atom are expected to be the most deshielded, appearing furthest downfield as a triplet due to coupling with the H2 protons.

Table 1: Predicted ¹H NMR Data for this compound This table is generated based on typical chemical shift values and coupling patterns for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling To |

|---|---|---|---|

| H1 (-CH₂Cl) | 3.6 - 3.8 | Triplet (t) | H2 |

| H2 (-CF₂-CH₂-) | 2.0 - 2.5 | Triplet of Triplets (tt) | H1, F3 |

| H4 (-CH₂-CF₂-) | 1.8 - 2.2 | Quartet of Triplets (qt) | H5, F3 |

| H5 (-CH₃) | 0.9 - 1.1 | Triplet (t) | H4 |

The ¹⁹F NMR spectrum provides direct information about the fluorine atoms. In this compound, the two fluorine atoms on C3 are chemically equivalent. Their signal is expected to be split by the protons on the adjacent C2 and C4 methylene groups. This would result in a triplet of triplets, assuming the ³JHF coupling constants to the C2 and C4 protons are different. In some similar fluorinated alkanes, the fluorine signal appears as a triplet when coupled to adjacent methylene protons. rsc.org The chemical shift for gem-difluoroalkane groups typically appears in a characteristic range. rsc.orgacs.orgsoton.ac.uk

The proton-decoupled ¹³C NMR spectrum will display five unique signals, one for each carbon atom in the pentane (B18724) chain. docbrown.info The chemical shifts and multiplicities in a proton-coupled spectrum are significantly affected by the attached halogens, particularly the fluorine atoms which couple to carbon.

C1 (CH₂Cl): This carbon is attached to chlorine and its chemical shift will be in the typical range for chloroalkanes. docbrown.info

C2 (CH₂): This carbon is adjacent to the CF₂ group and will appear as a triplet due to two-bond carbon-fluorine coupling (²JCF). rsc.org

C3 (CF₂): This carbon, directly bonded to two fluorine atoms, will be significantly shifted downfield and will appear as a triplet with a large one-bond C-F coupling constant (¹JCF), often exceeding 200 Hz. rsc.org

C4 (CH₂): Similar to C2, this carbon will also show splitting into a triplet due to ²JCF coupling. rsc.org

C5 (CH₃): The methyl carbon will appear at the most upfield position, characteristic of a terminal alkyl group.

Table 2: Predicted ¹³C NMR Data for this compound This table is generated based on typical chemical shift values and C-F coupling patterns.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JCF, Hz) |

|---|---|---|---|

| C1 (-CH₂Cl) | 40 - 45 | Singlet | N/A |

| C2 (-CF₂-CH₂-) | 35 - 45 | Triplet (t) | ²J ≈ 20-25 |

| C3 (-CF₂-) | 120 - 130 | Triplet (t) | ¹J ≈ 240-290 rsc.org |

| C4 (-CH₂-CF₂-) | 30 - 40 | Triplet (t) | ²J ≈ 20-25 rsc.org |

| C5 (-CH₃) | 7 - 12 | Singlet | N/A |

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete bonding network. soton.ac.uksoton.ac.uk

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between H1/H2 and H4/H5. A weaker four-bond correlation (⁴JHH) might be visible between H2 and H4 across the CF₂ group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link H1 to C1, H2 to C2, H4 to C4, and H5 to C5.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular structure. Expected key correlations include:

H1 protons correlating to C2 and C3.

H2 protons correlating to C1, C3, and C4.

H4 protons correlating to C2, C3, and C5.

H5 protons correlating to C3 and C4.

Correlations from the fluorine atoms to H2, H4, C2, and C4 would also be observable in ¹⁹F-HMBC experiments, providing unequivocal proof of the structure.

A detailed analysis of the various spin-spin coupling constants (J-couplings) obtained from high-resolution NMR spectra allows for an in-depth conformational analysis of the molecule in solution. soton.ac.uk The magnitude of three-bond coupling constants (³J) is related to the dihedral angle between the coupled nuclei, as described by the Karplus equation. soton.ac.uk

For this compound, the key dihedral angles are around the C2-C3 and C3-C4 bonds. The molecule will exist as a mixture of staggered conformers (gauche and anti). The presence of two C-F bonds creates strong dipoles that significantly influence the conformational preferences, an effect that is dependent on the polarity of the solvent. acs.orgsoton.ac.uk By extracting the ³JHH, ³JHF, and ³JCF values, it is possible to calculate the relative populations of these different conformers. This analysis provides a detailed understanding of the molecule's three-dimensional shape and flexibility, which is crucial for understanding its physical properties and interactions. acs.orgsemanticscholar.org

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the spectra would be dominated by absorptions corresponding to C-H, C-F, and C-Cl bonds. While a full vibrational assignment requires computational support, the characteristic frequencies of these groups can be readily identified. ubc.caorcid.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound This table is generated based on typical group frequencies.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 3000 | Medium to Strong |

| C-H Bend | Alkyl (CH₃, CH₂) | 1370 - 1470 | Medium |

| C-F Stretch | -CF₂- | 1000 - 1350 | Strong |

| C-Cl Stretch | -CH₂Cl | 600 - 800 | Medium to Strong |

Theoretical and Computational Chemistry of 1 Chloro 3,3 Difluoropentane

Quantum Chemical Calculations

Quantum chemical calculations are foundational to predicting the electronic structure and related properties of molecules like 1-chloro-3,3-difluoropentane. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the energy and wavefunction of the molecule.

Ab initio and Density Functional Theory (DFT) methods are the primary tools for investigating the electronic structure of molecules. DFT, in particular, offers a favorable balance between computational cost and accuracy, making it a popular choice for medium-sized molecules.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation (XC) functional.

Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. For a molecule containing chlorine and fluorine, such as this compound, Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) are often used as a starting point. For higher accuracy, correlation-consistent basis sets developed by Dunning, such as cc-pVDZ or aug-cc-pVTZ, would be more appropriate as they are designed to systematically converge towards the complete basis set limit. The inclusion of diffuse functions (+) is important for accurately describing lone pairs and potential weak interactions, while polarization functions (d,p) are crucial for describing the anisotropic nature of electron density in bonding.

Exchange-Correlation Functionals: The XC functional approximates the complex many-electron exchange and correlation effects. Common choices range from the Local Density Approximation (LDA), which is rarely used for molecular calculations today, to Generalized Gradient Approximation (GGA) functionals like BLYP or PBE. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange, typically offer improved accuracy. The B3LYP functional is a widely used hybrid GGA functional. For more demanding predictions, meta-hybrid GGA functionals like M06-2X or double-hybrid functionals could be employed. The selection would be guided by the specific properties being investigated and validated against any available experimental data for similar molecules.

Once a molecular geometry is optimized using a selected DFT method, various spectroscopic parameters can be calculated.

Vibrational Frequencies: The calculation of the harmonic vibrational frequencies is standard practice to confirm that an optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated frequencies are often systematically overestimated compared to experimental values and are typically scaled by an empirical factor specific to the method and basis set used.

Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ¹⁹F) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide valuable information for structure elucidation by comparing theoretical spectra to experimental data.

J-Couplings: Spin-spin coupling constants (J-couplings) provide information about the connectivity and dihedral angles between coupled nuclei. Their prediction is computationally more demanding than chemical shift calculations but is crucial for a complete analysis of NMR spectra.

A hypothetical data table for predicted vibrational frequencies might look as follows, though it must be stressed that this is illustrative due to the absence of published data.

Table 1: Illustrative Predicted Vibrational Frequencies for this compound Calculated at the B3LYP/6-311+G(d,p) level of theory.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Description |

|---|---|---|---|

| 1 | 2985 | 2866 | C-H Stretch |

| 2 | 1150 | 1104 | C-F Stretch |

For situations requiring higher accuracy, especially for describing electron correlation effects like dispersion forces, post-Hartree-Fock methods are employed. Møller-Plesset perturbation theory to the second order (MP2) is a common choice that improves upon the Hartree-Fock method by including electron correlation. While more computationally expensive than DFT, MP2 can provide more reliable results for reaction energies and intermolecular interactions. Other, more sophisticated methods like Coupled Cluster (e.g., CCSD(T)) represent the "gold standard" in quantum chemistry for accuracy but are limited to smaller systems due to their very high computational cost.

Ab Initio and Density Functional Theory (DFT) Studies of Electronic Structure

Selection of Appropriate Basis Sets and Exchange-Correlation Functionals

Conformational Analysis and Energetics

A conformational search involves systematically or stochastically rotating the dihedral angles of the molecule's backbone to locate all possible low-energy conformers. Each potential conformer is then subjected to a full geometry optimization and frequency calculation. The resulting data allow for the identification of all unique energy minima on the potential energy surface. The relative energies of these conformers, after correction for zero-point vibrational energy (ZPVE), determine their equilibrium populations at a given temperature according to the Boltzmann distribution. For this compound, rotations around the C1-C2, C2-C3, and C3-C4 bonds would lead to a complex conformational landscape.

An illustrative table summarizing the results of such a hypothetical analysis is presented below.

Table 2: Illustrative Relative Energies of this compound Conformers Calculated at the DFT/B3LYP/aug-cc-pVDZ level, including ZPVE correction.

| Conformer | Relative Energy (kcal/mol) | Rotational Constants (GHz) |

|---|---|---|

| 1 (anti-anti) | 0.00 | A=3.45, B=1.23, C=1.11 |

| 2 (gauche-anti) | 0.65 | A=3.51, B=1.30, C=1.15 |

Analysis of Intramolecular Interactions (e.g., Gauche Effect, F...F and Cl...F Interactions)

The conformational preferences of this compound are governed by a complex interplay of intramolecular interactions. The presence of electronegative halogen atoms gives rise to notable stereoelectronic effects, such as the gauche effect.

The gauche effect is a phenomenon in which a gauche conformation (with a dihedral angle of approximately 60°) is more stable than the anti conformation (180°), contrary to what would be expected from simple steric hindrance considerations. wikipedia.org This effect is particularly prominent in molecules like 1,2-difluoroethane. wikipedia.org The primary explanations for the gauche effect are hyperconjugation and bent bonds. wikipedia.org

Hyperconjugation: This model posits that the stabilization of the gauche isomer arises from the donation of electron density from a C−H σ bonding orbital into an adjacent C−F σ* antibonding orbital. This overlap is maximized in the gauche conformation. wikipedia.org

Pauli Repulsion: The stability of conformers is also dictated by the interplay between stabilizing hyperconjugative interactions and destabilizing Pauli repulsion between the lone pairs of the halogen substituents. researchgate.net In 1,2-dihaloethanes, hyperconjugation consistently favors the gauche form. However, for halogens larger than fluorine (like chlorine), the increased steric Pauli repulsion can override this preference, making the anti-conformer more stable. researchgate.net

In this compound, rotation around the C2-C3 bond and the C3-C4 bond would be influenced by these competing interactions. The analysis would involve considering gauche and anti-arrangements of the chloroethyl group relative to the ethyl group and the fluorine atoms. The smaller size of fluorine atoms means that F...F and F...H steric repulsions are less dominant, often allowing hyperconjugative effects to dictate a gauche preference. researchgate.net However, the larger chlorine atom introduces more significant steric repulsion, which would likely favor an anti-conformation relative to the fluorine atoms (Cl...F interactions) to minimize destabilizing steric clashes.

Table 1: Key Intramolecular Interactions in this compound

| Interaction Type | Description | Expected Influence on Conformation |

|---|---|---|

| Gauche Effect | A gauche conformer is electronically stabilized over the anti conformer. | Likely to influence the dihedral angles around the C-C bonds adjacent to the gem-difluoro group. |

| Hyperconjugation | Donation of electron density from σ bonding orbitals to σ* antibonding orbitals (e.g., σC-H → σ*C-F). | Stabilizes gauche conformations. wikipedia.org |

| Pauli Repulsion | Repulsive forces between electron clouds of non-bonded atoms (e.g., lone pairs on halogens). | Destabilizes conformations where bulky groups (like Cl) are close. researchgate.net |

| Cl...F Interaction | Repulsive steric and electrostatic interactions between the chlorine and fluorine atoms. | Favors conformations that maximize the distance between Cl and F atoms. |

Influence of Solvent Effects (Continuum Solvation Models) on Conformation

The conformational equilibrium of halogenated alkanes can be highly sensitive to the surrounding medium. wikipedia.org Continuum solvation models, such as the SMD (Solvation Model based on Density) model, are computational tools used to simulate the influence of a solvent on molecular conformation and energetics. semanticscholar.org

Research on related 1,3-difluorinated alkanes demonstrates that as solvent polarity increases, the relative energies of different conformers can change significantly. acs.orgsoton.ac.uk For instance, conformations with larger dipole moments are often stabilized to a greater extent by polar solvents. In the case of 1,3-difluoroalkanes, a conformation with aligned C-F dipoles, which is highly destabilized in the gas phase, becomes significantly less unfavorable in polar solvents like water. acs.orgsoton.ac.uk

For this compound, a similar trend is expected. The various possible staggered conformers will possess different molecular dipole moments. A continuum solvation model would predict that in a polar solvent:

The energy difference between gauche and anti-conformers could be reduced, leading to a different distribution of conformer populations compared to the gas phase. soton.ac.uk

The destabilization from parallel C-F or C-F and C-Cl bonds might be mitigated, making certain compact structures more accessible in solution. acs.org

Table 2: Predicted Influence of Solvent Polarity on Conformer Stability

| Solvent | Polarity (Dielectric Constant) | Predicted Effect on this compound |

|---|---|---|

| Gas Phase | ~1 | Conformation dominated by intrinsic intramolecular forces (hyperconjugation, steric repulsion). |

| Chloroform (B151607) | ~4.8 | Moderate stabilization of polar conformers. The relative energy of conformers with aligned dipoles is expected to decrease. acs.orgsoton.ac.uk |

| Water | ~80 | Significant stabilization of the most polar conformers, potentially increasing the population of conformations that are minor in the gas phase. acs.orgsoton.ac.uk |

Reaction Mechanism Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those involving halogenated alkanes. This typically involves modeling the potential energy surface of a reaction.

For a potential reaction of this compound, such as nucleophilic substitution (Sₙ2) or elimination (E2), computational methods can be used to map the reaction pathway from reactants to products. This involves locating and characterizing the geometry of the transition state—the highest energy point along the reaction coordinate. By identifying the transition state structure, chemists can gain a detailed understanding of the bond-breaking and bond-forming processes. While specific studies on this molecule are not prominent, the general methodology is well-established in organic chemistry. oapen.org

Once the energies of the reactants and the transition state are calculated, the activation energy (ΔE‡) for the reaction can be determined. This value is crucial as it is directly related to the reaction rate through the Arrhenius equation. Theoretical calculations can compare the activation energies for competing reaction pathways, such as Sₙ2 versus E2, to predict the major product under specific conditions. These calculations provide a theoretical basis for understanding the reactivity of the compound.

Elucidation of Transition States and Reaction Pathways

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule. By solving Newton's equations of motion for the atoms in the system, MD simulations can model conformational changes, molecular vibrations, and interactions with other molecules over time. For flexible molecules like this compound, MD simulations can reveal the timescales of transitions between different conformers and the preferred dynamic structures in the gas phase or in solution. researchgate.net This approach provides a more dynamic picture than the static view offered by potential energy surface calculations.

Spectroscopic Simulation Algorithms for Complex Spectra

Computational methods are essential for interpreting complex experimental spectra. By simulating spectra from first principles, researchers can assign spectral features to specific structural elements or conformers.

For fluorinated compounds, NMR spectra can be particularly complex due to strong coupling between spins (1H, 19F, 13C). Recent studies on other fluorinated alkanes have utilized advanced computational approaches, such as polynomial complexity scaling simulation algorithms, to accurately simulate and extract J-coupling constants from highly complex, second-order NMR spectra. semanticscholar.orgacs.org This combination of experimental NMR and quantum mechanical simulation is vital for determining the populations of different conformers in solution. semanticscholar.orgsoton.ac.uk

Similarly, vibrational spectra (Infrared and Raman) can be simulated using methods like Density Functional Theory (DFT). The calculated harmonic vibrational frequencies for different stable conformers can be compared with experimental spectra to confirm which conformers are present in a sample. researchgate.netubc.ca

Advanced Applications in Chemical Synthesis and Materials Science

Precursor in Organofluorine Chemistry for Novel Molecules

The utility of 1-Chloro-3,3-difluoropentane as a precursor for novel organofluorine molecules is not extensively documented. In principle, the presence of both a chloro and two fluoro substituents offers pathways for synthetic elaboration. The carbon-chlorine bond is typically more reactive than the carbon-fluorine bond, suggesting that initial transformations would likely occur at the C1 position.

Theoretically, the chlorine atom could be displaced through nucleophilic substitution reactions or be involved in coupling reactions. However, specific examples of such reactions with this compound to generate new molecules are not readily found in scientific databases. The synthesis of novel compounds from this precursor remains a speculative area, awaiting dedicated research to explore its reactivity and potential as a building block in organofluorine chemistry.

Intermediates for Specialty Polymers and Materials with Tailored Properties

There is currently no specific information available in the scientific literature detailing the use of this compound as a monomer or intermediate in the synthesis of specialty polymers. The development of fluorinated polymers is a significant area of materials science, as the incorporation of fluorine can impart desirable properties such as thermal stability, chemical resistance, and low surface energy.

Generally, fluorinated alkanes can be used to create polymers through various polymerization mechanisms. nih.gov However, for this compound to be a viable monomer, it would need to possess reactive functional groups that can participate in polymerization reactions. While the chloro group offers a potential site for reaction, its suitability for forming long-chain polymers has not been reported. Research into the polymerization of gem-difluoroalkenes is more common, but this is a different class of compound. nih.gov

Advanced Solvents and Reaction Media (e.g., "Chlorinated Solvents" as a class)

Chlorinated fluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) have historically been used as solvents due to their low toxicity, non-flammability, and volatility. wikipedia.orgnoaa.gov These properties make them suitable for applications such as degreasing and as reaction media. wikipedia.org The physical properties of these compounds, including their boiling points and polarity, can be tuned by altering the number and identity of the halogen atoms. wikipedia.org

While this compound falls into the general class of chlorinated and fluorinated alkanes, specific studies on its application as an advanced solvent or reaction medium are not available. Its efficacy as a solvent would depend on its polarity, boiling point, and ability to dissolve a range of solutes, but detailed data on these aspects in the context of reaction media are absent from the literature.

Probes for Mechanistic Studies in Physical Organic Chemistry

Halogenated alkanes are often utilized as probes in mechanistic studies to understand reaction pathways, particularly those involving radical intermediates. nih.govbyjus.com The differing bond strengths of carbon-halogen bonds can provide insight into reaction mechanisms. libretexts.org For instance, the cleavage of a C-Cl bond is a key step in many photo-induced reactions of chlorofluorocarbons. wikipedia.org

The study of halogenated alkanes can involve techniques like electron spin resonance spectroscopy to identify radical products. nih.gov However, there are no specific research findings that cite the use of this compound as a probe in mechanistic studies within physical organic chemistry. While its structure suggests potential for such applications, its actual use and the insights it might provide remain unexplored in the available scientific literature.

Environmental Behavior and Degradation Pathways of Halogenated Alkanes

Aquatic and Terrestrial Environmental Transport and Fate

The behavior of 1-Chloro-3,3-difluoropentane in aquatic and terrestrial environments is governed by its physical and chemical properties, which influence its transport and potential for transformation.

Volatilization from Water and Soil Surfaces

The tendency of a chemical to move from water or soil into the air is known as volatilization. This process is largely influenced by the compound's Henry's Law constant and vapor pressure. For a similar compound, 1-chloro-1,1-difluoroethane, volatilization from moist soil surfaces is considered an important fate process due to its Henry's Law constant of 0.0588 atm-cu m/mole. nih.gov It is also expected to volatilize from dry soil surfaces based on its vapor pressure. nih.gov

Given that this compound is a flammable liquid and vapor, it is expected to have a significant vapor pressure, suggesting a tendency to volatilize from soil and water surfaces. nih.gov The computed XLogP3-AA value of 2.7 for this compound indicates a moderate lipophilicity, which can influence its partitioning between water, soil organic matter, and air. nih.gov

Data Table: Predicted Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA | Henry's Law Constant (atm-m³/mol) |

| This compound | C₅H₉ClF₂ | 142.57 nih.gov | 2.7 nih.gov | Data not available |

| 1-Chloro-1,1-difluoroethane | C₂H₃ClF₂ | 100.49 nih.gov | 1.6 nih.gov | 0.0588 nih.gov |

| 3,3-Difluoropentane (B15496686) | C₅H₁₀F₂ | 108.13 nih.gov | 2.7 nih.gov | Data not available |

This table presents computed data from PubChem and other sources for comparative purposes.

Potential for Abiotic Transformation Processes (e.g., Hydrolysis)

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For halogenated alkanes, hydrolysis can be a significant degradation pathway in aquatic environments, leading to the replacement of a halogen atom with a hydroxyl group. The rate of hydrolysis is dependent on factors such as temperature, pH, and the structure of the compound. For instance, for some related compounds, hydrolysis is a recognized transformation process. henrys-law.org However, specific experimental data on the hydrolysis rate of this compound is not available in the reviewed literature. The presence of the C-Cl bond suggests that hydrolysis is a potential, albeit likely slow, degradation pathway.

Biodegradation Potential and Mechanisms (if applicable)

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the environmental attenuation of many pollutants. The susceptibility of halogenated alkanes to biodegradation varies widely depending on the specific compound and the environmental conditions.

Short-chain chlorinated alkanes are generally considered persistent and can bioaccumulate in the environment. naturvardsverket.se While specific studies on the biodegradation of this compound were not found, research on related compounds provides some insights. Under anaerobic conditions, some chlorinated compounds can undergo reductive dechlorination, where a chlorine atom is removed and replaced by a hydrogen atom. microbe.com Aerobic biodegradation of some chlorinated compounds can also occur, often initiated by monooxygenase or dioxygenase enzymes. microbe.com

The presence of fluorine atoms in this compound may influence its biodegradability. Studies on fluorinated organic compounds have shown that the degree of fluorination can affect the rate of biodegradation, with highly fluorinated compounds often being more resistant. nih.gov However, some bacteria have been shown to possess dehalogenase enzymes capable of cleaving carbon-fluorine bonds. nih.gov Without specific experimental data, the biodegradation potential of this compound remains uncertain but is likely to be limited.

Considerations for Environmental Remediation and Mitigation

Due to the persistence of many halogenated alkanes, various remediation technologies have been developed to address their contamination in soil and groundwater. These technologies can be broadly categorized as physical, chemical, and biological.

In-situ Chemical Oxidation (ISCO): This technique involves injecting chemical oxidants into the subsurface to destroy contaminants. However, the effectiveness of ISCO can be limited for certain halogenated alkanes. researchgate.net

Reductive Dehalogenation: This process involves the removal of halogen atoms under reducing conditions. It can be stimulated by introducing electron donors to the subsurface, which encourages microbial activity that facilitates the dehalogenation process. cluin.org

Bioremediation: This approach utilizes microorganisms to break down contaminants. For chlorinated solvents, bioaugmentation, which involves the introduction of specific microbial cultures capable of degrading the target compounds, has shown promise. cluin.org Both aerobic and anaerobic biodegradation pathways are being explored for the remediation of chlorinated compounds. microbe.com

The selection of a suitable remediation strategy for a site contaminated with a compound like this compound would depend on various site-specific factors, including the concentration and distribution of the contaminant, the hydrogeological conditions, and the presence of other co-contaminants. Given the limited data on its specific degradation pathways, a thorough site characterization and treatability studies would be essential to develop an effective remediation plan.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Selective Synthetic Routes

The synthesis of specifically halogenated alkanes often presents challenges in achieving high yield and selectivity. Future research will likely focus on overcoming these hurdles for 1-Chloro-3,3-difluoropentane.

Current and Analogous Approaches: The synthesis of analogous fluorinated and chlorinated compounds often involves multi-step pathways. For instance, the creation of similar structures can involve the fluorination of precursor hydrocarbons using agents like diethylaminosulfur trifluoride (DAST), followed by chlorination steps. Industrial production methods for related compounds sometimes employ continuous flow reactors to ensure consistency and improve yield. vulcanchem.com

Future Directions: Emerging research in chlorination and fluorination offers promising avenues. A significant breakthrough involves a gentler chlorination process that uses mild blue light to activate iron and sulfur catalysts. chemistryforsustainability.org This method avoids the harsh chemicals and high temperatures typical of traditional chlorination, generating fewer byproducts and increasing safety and cost-effectiveness. chemistryforsustainability.org Another innovative approach involves using porous nanomaterials like metal-organic frameworks (MOFs) to "tame" the reactivity of fluorinating agents, allowing for more controlled reactions. nih.gov

Future synthetic strategies for this compound could focus on:

Catalyst Development: Designing specific catalysts, potentially based on iron-sulfur complexes, for the selective chlorination of a difluoropentane precursor. chemistryforsustainability.org

Flow Chemistry: Optimizing continuous flow processes for the fluorination and chlorination steps to enhance safety, yield, and purity. vulcanchem.com

Novel Reagents: Exploring the use of advanced, stabilized fluorinating agents hosted within porous materials to improve reaction control. nih.gov

| Proposed Synthetic Research Area | Potential Method/Catalyst | Anticipated Benefit |

| Selective Chlorination | Blue-light activated iron-sulfur catalyst | Higher purity, fewer byproducts, lower energy cost. chemistryforsustainability.org |

| Controlled Fluorination | Reagents stabilized in Metal-Organic Frameworks (MOFs) | Enhanced safety and control over reactive agents. nih.gov |

| Process Optimization | Continuous Flow Reactors | Improved yield, consistency, and scalability for industrial production. vulcanchem.com |

Exploration of Novel Reactivity and Catalysis

The reactivity of this compound is dictated by the presence of both chlorine and fluorine atoms. The carbon-chlorine bond is a reactive site for nucleophilic substitution and elimination reactions. vulcanchem.com The gem-difluoro group significantly influences the molecule's electronic properties and stability.

Future research should explore:

Catalytic Activation: Investigating the use of novel catalysts to selectively activate the C-Cl bond without disturbing the C-F bonds. This could enable more complex molecular constructions where the chloro-difluoro-pentyl moiety is installed into a larger molecule.

Isomerization Reactions: Utilizing catalysts, such as fluorinated metal oxides, to study potential isomerization reactions, which could be relevant for producing specific isomers with high selectivity. google.com

Radical Chemistry: Exploring radical-initiated reactions, which are common in the synthesis of halogenated alkanes, to understand different functionalization pathways. vulcanchem.com

Advanced Spectroscopic Characterization of Dynamic Processes

The conformational flexibility of alkane chains is significantly influenced by fluorine substitution. semanticscholar.org Understanding the three-dimensional structure and dynamic behavior of this compound is crucial for predicting its reactivity and interactions.

Advanced spectroscopic techniques will be essential:

NMR Spectroscopy: Detailed NMR studies, including the analysis of J-coupling constants, are needed to determine the preferred conformations of the molecule in various solvents. semanticscholar.org For complex spin systems, advanced simulation algorithms may be required to extract accurate data from second-order spectra. semanticscholar.org

Vibrational Spectroscopy (IR and Raman): These techniques can provide insight into the vibrational modes of the molecule and the strength of its chemical bonds. researchgate.net Comparing experimental spectra with theoretical calculations can confirm the presence of specific conformers. researchgate.net

Deeper Computational Insights into Structure-Reactivity Relationships

Computational chemistry provides powerful tools for understanding molecular properties where experimental data is scarce. For this compound, computational studies can offer deep insights.

Future Research Focus:

Conformational Analysis: Using methods like Density Functional Theory (DFT) to perform a complete analysis of all possible conformers and determine their relative energies and populations in different environments (gas phase and solvents). semanticscholar.orgresearchgate.net

Reaction Pathway Modeling: Calculating the transition states and reaction energies for potential reactions, such as nucleophilic substitution, to predict reactivity and product distribution.

Electronic Structure Analysis: Investigating how the electronegative fluorine and chlorine atoms affect the charge distribution and electrostatic potential of the molecule, which governs its interactions with other chemical species. mdpi.com

Design of Next-Generation Materials Utilizing Fluorinated and Chlorinated Building Blocks

Fluorinated and chlorinated compounds are indispensable in materials science, used in everything from pharmaceuticals to advanced polymers. chemistryforsustainability.orgyoutube.comsigmaaldrich.com The unique combination of chlorine and fluorine in this compound makes it a potentially valuable building block.

Emerging Opportunities:

Polymer Synthesis: Incorporating this compound into polymer chains could yield materials with tailored properties, such as high thermal stability, chemical resistance, and specific surface energies. sigmaaldrich.com

Advanced Agrochemicals and Pharmaceuticals: The introduction of fluorine can enhance the biological activity and metabolic stability of molecules. youtube.comsigmaaldrich.com This compound could serve as a precursor for more complex active ingredients.

3D Molecular Assembly: An emerging trend in chemical synthesis is the use of modular building blocks that snap together to create complex 3D molecules. illinois.edu Developing this compound into a "TIDA boronate" or similar reactive module could allow for its automated incorporation into diverse molecular scaffolds for rapid screening in drug and materials discovery. illinois.edu

| Application Area | Role of this compound | Desired Properties |

| Advanced Polymers | Monomer or building block | Thermal stability, lipophobicity, chemical resistance. sigmaaldrich.com |

| Agrochemicals | Synthetic precursor | Enhanced biological efficacy and stability. youtube.com |

| Automated Synthesis | Modular building block (e.g., TIDA boronate) | Access to complex 3D molecules for rapid discovery. illinois.edu |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.